molecular formula C8H14FN B12981531 6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine

6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine

Cat. No.: B12981531
M. Wt: 143.20 g/mol
InChI Key: TYSKMJKNXGQGAH-UHFFFAOYSA-N
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Description

6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine is a bicyclic amine featuring a norbornane-like framework (bicyclo[4.1.0]heptane) with a fluoromethyl substituent at the 6-position and an amine group at the 3-position. The fluoromethyl group introduces electronegativity and lipophilicity, which may influence solubility, metabolic stability, and intermolecular interactions compared to non-fluorinated analogs .

Properties

Molecular Formula

C8H14FN

Molecular Weight

143.20 g/mol

IUPAC Name

6-(fluoromethyl)bicyclo[4.1.0]heptan-3-amine

InChI

InChI=1S/C8H14FN/c9-5-8-2-1-7(10)3-6(8)4-8/h6-7H,1-5,10H2

InChI Key

TYSKMJKNXGQGAH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2CC1N)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include mild temperatures and the presence of specific ligands to facilitate the cycloisomerization process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The bicyclo[4.1.0]heptane core exhibits strain-driven reactivity, particularly at cyclopropane-adjacent C–H bonds. Reaction with 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) leads to hydrogen atom transfer (HAT) at activated C–H sites:

  • C2–H oxygenation : Dominant pathway due to hyperconjugative interactions between σ*(C2–H) and cyclopropane Walsh orbitals, producing hydroxylated derivatives .

  • Rearrangement products : Oxidation of strained bicyclic systems (e.g., 1-methylbicyclo[4.1.0]heptane) generates rearranged alcohols via cationic intermediates (e.g., 3-methyl-8-oxabicyclo[5.1.0]octan-3-ol) .

Reaction TypeReagents/ConditionsMajor ProductsSelectivity Notes
C–H HydroxylationETFDO, CH2_2
Cl2_2
, –30°CBicyclic alcoholsC2–H > C5–H (ΔΔG‡ = 0 kcal/mol)
Ketone FormationDimethyldioxirane (DMDO)Bicyclo[4.1.0]heptan-3-one analogsStrain-driven ring opening

Amine-Directed Reactions

The primary amine group participates in classic transformations:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form secondary amines.

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions.

  • Reductive Amination : Potential for coupling with carbonyl compounds (e.g., aldehydes) using NaBH3_3
    CN.

Example :

6 Fluoromethyl bicyclo 4 1 0 heptan 3 amine+CH3COClEt3NAcetylated derivative\text{6 Fluoromethyl bicyclo 4 1 0 heptan 3 amine}+\text{CH}_3\text{COCl}\xrightarrow{\text{Et}_3\text{N}}\text{Acetylated derivative}

Fluoromethyl Group Reactivity

The –CH2_2F substituent undergoes distinct transformations:

  • Nucleophilic Substitution : Limited due to fluorine’s electronegativity; possible under strong bases (e.g., LDA) to replace fluoride with nucleophiles (e.g., –OH, –NH2_2).

  • Elimination : Heating with bases (e.g., KOtBu) may yield bicyclic alkenes via HF elimination.

Cyclopropane Ring-Opening

The strained cyclopropane ring reacts under specific conditions:

  • Acid-Catalyzed Hydration : Forms diols or ketones depending on protonation sites .

  • Radical Initiation : Reacts with radical initiators (e.g., AIBN) to open the ring, generating linear amines or fluorinated alkanes .

Computational Insights

DFT studies reveal:

  • C2–H Activation : σ*(C2–H) orbitals interact with cyclopropane Walsh orbitals, lowering HAT activation energy by ~17 kcal/mol compared to unstrained analogs .

  • Cationic Rearrangements : Post-HAT electron transfer (ET) stabilizes intermediates via hyperconjugation, leading to bicyclo[5.1.0]octanol derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antagonists of Orexin Receptors
Research indicates that compounds based on the bicyclo[4.1.0]heptane structure, including 6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine, are being explored as antagonists for orexin receptors. These receptors play a critical role in regulating sleep-wake cycles and energy homeostasis, making them attractive targets for treating sleep disorders and obesity-related conditions .

2. Ligand Development
The compound has been utilized in the synthesis of ligands that exhibit high affinity for various biological targets. For instance, derivatives of bicyclo[4.1.0]heptane have been modified to enhance their hydrophobicity and receptor binding capabilities, which is crucial for developing effective therapeutics .

3. Structure-Activity Relationship Studies
Studies focusing on the structure-activity relationships (SAR) of bicyclic compounds have shown that modifications to the bicyclo[4.1.0]heptane framework can significantly alter biological activity. This has implications for drug design, where small changes can lead to compounds with improved efficacy or reduced side effects .

Chemical Synthesis Applications

1. Synthetic Intermediates
6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine serves as a versatile intermediate in organic synthesis, allowing chemists to create complex molecules through various reactions such as cycloadditions and functional group transformations. Its ability to undergo selective reactions makes it valuable in synthetic pathways aimed at producing more complex structures .

2. Photochemical Applications
Recent advancements have demonstrated the potential of using photochemistry to generate new derivatives of bicyclic compounds like 6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine. This approach opens avenues for synthesizing novel sp³-rich chemical spaces that can be explored for biological activity or material properties .

Material Science Applications

1. Polymer Chemistry
The incorporation of bicyclic structures into polymer backbones can enhance material properties such as thermal stability and mechanical strength. Research into fluorinated analogs suggests potential applications in developing advanced materials with tailored properties for specific uses in coatings and composites .

2. Coating Technologies
The unique properties of fluorinated compounds make them suitable candidates for high-performance coatings that require chemical inertness and resistance to environmental degradation. Bicyclic compounds like 6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine could contribute to the development of such materials, particularly in industrial applications where durability is essential .

Mechanism of Action

The mechanism of action of 6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties

Property 6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine 7,7-Difluoro Analog 2,6,6-Trimethyl Analog
Boiling Point (°C) Not reported Not reported 108–111 (1 mm Hg)
Solubility Likely moderate in polar solvents High in methanol Low in water; soluble in CHCl₃
Melting Point Not reported Not reported Colorless liquid

Biological Activity

6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine is a bicyclic amine compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine is characterized by its unique bicyclic structure, which contributes to its biological properties. The fluoromethyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

The biological activity of 6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine has been linked to several mechanisms:

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing various signaling pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Pharmacological Effects

Research indicates that 6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine exhibits a range of pharmacological effects:

  • Anti-inflammatory Activity : Similar compounds have shown promise in reducing inflammation, suggesting potential applications in treating inflammatory diseases.
  • Analgesic Properties : There is evidence that the compound may possess analgesic effects, making it a candidate for pain management therapies.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine:

  • Inhibition of Glycosidases : Inhibitory studies on structurally related bicyclic amines demonstrated significant inhibition of various glycosidases, indicating potential applications in metabolic disorders .
  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties against a range of pathogens, suggesting that 6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine may also exhibit such activity .
  • Cytotoxicity Studies : Preliminary cytotoxicity assays indicated that certain derivatives of bicyclic amines can selectively inhibit cancer cell lines while exhibiting low toxicity towards normal cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Glycosidase InhibitionSignificant inhibition observed
Anti-inflammatoryPotential reduction in inflammation
AntimicrobialActivity against various pathogens
CytotoxicitySelective inhibition in cancer cells

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via reductive amination of bicyclo[4.1.0]heptane derivatives or halogen displacement reactions. For example, methylamine treatment of bicyclo[4.1.0]heptyl carbamoyl chloride in petroleum ether at 0–5°C, followed by room-temperature stirring, yields structurally related ureas . Fluoromethyl groups may be introduced via nucleophilic substitution using fluoromethyl halides under anhydrous conditions. Yield optimization requires precise temperature control and inert atmospheres to minimize side reactions like ring-opening.

Q. How can purity and structural integrity be validated for this compound?

  • Methodology : Use a combination of HPLC (with UV detection at 254 nm) and GC-MS to assess purity. For structural confirmation, employ NMR (¹H, ¹³C, and ¹⁹F) to resolve bicyclo ring protons (δ 1.2–3.0 ppm) and fluoromethyl groups (δ 4.5–5.5 ppm for CH₂F). X-ray crystallography is recommended for absolute stereochemical determination, particularly due to the bicyclo system’s rigid geometry .

Q. What are the challenges in purifying 6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine?

  • Methodology : The compound’s low polarity and bicyclic structure complicate chromatographic separation. Use silica gel chromatography with gradient elution (hexane/ethyl acetate, 9:1 to 4:1) or recrystallization from ethanol/water mixtures. For enantiomeric mixtures, chiral HPLC columns (e.g., Chiralpak IA) with heptane/isopropanol mobile phases are essential .

Advanced Research Questions

Q. How does the stereochemistry of the bicyclo[4.1.0]heptane ring influence biological activity?

  • Methodology : Computational docking studies (e.g., AutoDock Vina) can model interactions with target proteins like ion channels or enzymes. Compare the binding affinities of endo vs. exo isomers. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies stereochemical effects on binding kinetics .

Q. What strategies resolve contradictions in reported reactivity data for fluoromethyl-substituted bicycloamines?

  • Methodology : Discrepancies often arise from solvent polarity or trace metal contamination. Systematically test reactivity in aprotic solvents (e.g., DMF, THF) vs. protic solvents (e.g., methanol). Use EDX or ICP-MS to screen for metal impurities. Controlled studies under inert atmospheres (argon/glovebox) isolate solvent vs. contaminant effects .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

  • Methodology : Conduct accelerated stability studies by incubating samples at 25°C, 40°C, and 60°C in buffers (pH 3–10). Monitor degradation via LC-MS over 14–30 days. The fluoromethyl group’s susceptibility to hydrolysis mandates low-temperature storage (-20°C) for long-term stability .

Q. What computational methods predict the compound’s metabolic pathways?

  • Methodology : Use in silico tools like GLORY or MetaSite to simulate cytochrome P450-mediated oxidation. Focus on the bicyclo ring’s bridgehead carbons and the fluoromethyl group. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and HR-MS/MS fragmentation analysis .

Key Notes

  • Structural analogs (e.g., 3-azabicyclo[4.1.0]heptane derivatives) provide insights into reactivity and purification .
  • Contradictory data on fluoromethyl stability necessitates rigorous experimental controls .

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